(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with a methyl group, a piperazine ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Substitution with Piperazine: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the piperazine moiety.
Introduction of the Methanol Group: The methanol group is added through a reduction reaction, where a carbonyl group on the pyridine ring is reduced to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
(5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
[5-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H19N3O/c1-10-7-11(9-16)8-13-12(10)15-5-3-14(2)4-6-15/h7-8,16H,3-6,9H2,1-2H3 |
InChI Key |
XQLWPLCUNZSHGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCN(CC2)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.